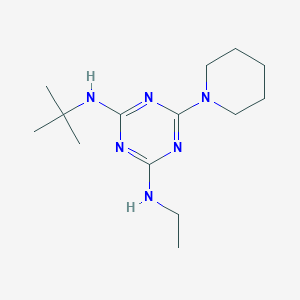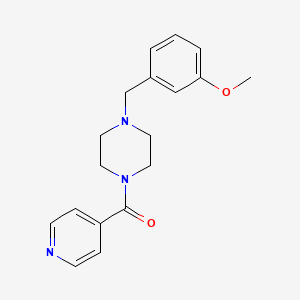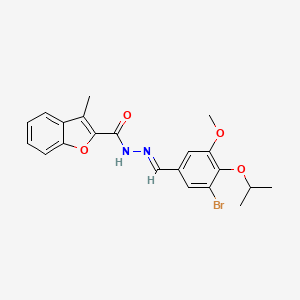
6-propyl-3-pyridinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propyl-3-pyridinecarbothioamide (PTZ) is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a convulsant agent that is commonly used in animal models to induce seizures for research purposes.
Mécanisme D'action
6-propyl-3-pyridinecarbothioamide induces seizures by blocking the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for preventing excessive neuronal activity. By blocking GABA activity, 6-propyl-3-pyridinecarbothioamide increases neuronal excitability and leads to the generation of seizures.
Biochemical and Physiological Effects:
6-propyl-3-pyridinecarbothioamide-induced seizures are characterized by a number of biochemical and physiological changes. These include changes in neurotransmitter release, alterations in ion channel activity, and changes in gene expression. 6-propyl-3-pyridinecarbothioamide-induced seizures also lead to changes in brain metabolism, including alterations in glucose utilization and changes in the levels of various metabolites.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-propyl-3-pyridinecarbothioamide-induced seizures in animal models is that they closely mimic the seizures seen in humans with epilepsy. This makes 6-propyl-3-pyridinecarbothioamide-induced seizures a useful tool for studying the mechanisms underlying epilepsy and for testing potential antiepileptic drugs. However, there are also some limitations to using 6-propyl-3-pyridinecarbothioamide-induced seizures. For example, the severity and duration of the seizures can vary depending on the dose of 6-propyl-3-pyridinecarbothioamide used and the strain of animal used. In addition, 6-propyl-3-pyridinecarbothioamide-induced seizures may not accurately reflect the mechanisms underlying other types of seizures or neurological disorders.
Orientations Futures
There are several future directions for research on 6-propyl-3-pyridinecarbothioamide and its effects on the central nervous system. One area of interest is the development of new antiepileptic drugs that target the mechanisms underlying 6-propyl-3-pyridinecarbothioamide-induced seizures. Another area of interest is the use of 6-propyl-3-pyridinecarbothioamide-induced seizures in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new animal models that more accurately reflect the complexity of human epilepsy and other neurological disorders.
Méthodes De Synthèse
6-propyl-3-pyridinecarbothioamide can be synthesized by reacting propylamine with 3-pyridinecarboxylic acid in the presence of thionyl chloride and hydrogen sulfide gas. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
6-propyl-3-pyridinecarbothioamide is commonly used in animal models to induce seizures for research purposes. It is widely used in the study of epilepsy and other neurological disorders. 6-propyl-3-pyridinecarbothioamide-induced seizures are a useful tool for studying the mechanisms underlying seizure generation, propagation, and termination.
Propriétés
IUPAC Name |
6-propylpyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-3-8-5-4-7(6-11-8)9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQPQSBHECIJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-ethylphenoxy)acetyl]morpholine](/img/structure/B5774479.png)


![1-[(4-fluorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5774502.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5774534.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5774539.png)
![5,7-diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5774540.png)
